molecular formula C6H8N2O2 B1197679 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol CAS No. 71233-27-7

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

カタログ番号: B1197679
CAS番号: 71233-27-7
分子量: 140.14 g/mol
InChIキー: HTKHYLOBQZWEFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iso-THIPは、4,5,6,7-テトラヒドロイソキサゾロ[5,4-c]ピリジン-3-オールとも呼ばれ、代謝的に安定なγ-アミノ酪酸受容体アゴニストです。それは、デルタサブユニットを含むγ-アミノ酪酸受容体に対する選択性のあるアゴニストです。 この化合物は、催眠、鎮痛、および抗不安作用について研究されています .

準備方法

合成経路と反応条件

Iso-THIPの合成には、適切な前駆体を制御された条件下で環化する反応が含まれます。一般的な方法の1つは、3-ヒドロキシ-4-ピリドンとヒドロキシルアミンを反応させてイソキサゾール環を形成する方法です。反応には一般的にエタノールなどの溶媒と酢酸ナトリウムなどの触媒が必要です。 反応は、環化プロセスを促進するために高温で行われます .

工業生産方法

Iso-THIPの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、大型反応器を使用し、反応条件を厳密に制御することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

Iso-THIPは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、オキソ誘導体、還元型、および置換化合物など、Iso-THIPのさまざまな誘導体があります .

科学研究アプリケーション

Iso-THIPは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Introduction to 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

This compound, commonly known as gaboxadol or THIP, is a compound with significant pharmacological potential. It is primarily recognized for its role as a selective agonist of GABA_A receptors, particularly those containing the delta subunit. This compound has garnered attention for its applications in treating various neurological and psychiatric disorders.

Neuropharmacology

Gaboxadol has been extensively studied for its effects on sleep and anxiety disorders. It exhibits a unique mechanism of action compared to traditional benzodiazepines, providing sedative effects without the same level of dependency or withdrawal symptoms. Research indicates that gaboxadol may improve sleep architecture and increase slow-wave sleep (SWS), making it a candidate for treating insomnia and other sleep-related disorders .

Antidepressant Potential

Studies have shown that gaboxadol may have antidepressant properties. Preclinical models suggest that it can alleviate symptoms of depression without the side effects commonly associated with conventional antidepressants. Its ability to modulate GABA_A receptors selectively may contribute to its mood-stabilizing effects .

Antimicrobial and Anticancer Activities

Recent investigations into the structural derivatives of gaboxadol have revealed potential antimicrobial and anticancer activities. For instance, certain derivatives have demonstrated significant inhibitory effects against various bacterial strains, suggesting that modifications to the THIP structure could yield compounds with enhanced therapeutic profiles against infections . Additionally, related compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating a broader application in oncology .

Mechanistic Studies in Neuroscience

Gaboxadol has been utilized in mechanistic studies to understand GABAergic signaling in the central nervous system. Its selective action on GABA_A receptors allows researchers to dissect the roles of different receptor subtypes in synaptic transmission and plasticity. Such studies contribute to a deeper understanding of neurophysiological processes and the development of targeted therapies for neurological disorders .

Case Study 1: Gaboxadol in Sleep Disorders

A clinical trial evaluating the efficacy of gaboxadol in patients with insomnia demonstrated significant improvements in sleep onset and maintenance compared to placebo. Participants reported enhanced sleep quality and reduced nighttime awakenings, supporting its use as a therapeutic agent for sleep disorders .

Case Study 2: Anticancer Activity of Gaboxadol Derivatives

Research on novel derivatives of gaboxadol revealed potent anticancer activity against specific cell lines, such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The study identified structure-activity relationships that highlight how modifications to the THIP scaffold can enhance cytotoxicity while minimizing off-target effects .

作用機序

Iso-THIPは、γ-アミノ酪酸受容体、特にデルタサブユニットを含む受容体に結合することで作用を発揮します。この結合は、γ-アミノ酪酸の抑制効果を高め、塩化物イオンの流入増加とニューロンの過分極を引き起こします。 これは、神経興奮性を低下させ、鎮静作用、抗不安作用、および鎮痛作用をもたらします .

類似の化合物との比較

類似の化合物

    THIP: 4,5,6,7-テトラヒドロイソキサゾロ[5,4-c]ピリジン-3-オールは、類似のγ-アミノ酪酸受容体アゴニスト特性を持つ密接に関連する化合物です。

    アザ-THIP: イソキサゾール環に修飾を加えた誘導体で、異なる受容体結合親和性を示します。

    チオ-THIP: 異なる薬理学的特性を持つ硫黄含有類似体

独自性

Iso-THIPは、デルタサブユニットを含むγ-アミノ酪酸受容体に対する高い選択性により、他のγ-アミノ酪酸受容体アゴニストとは異なります。 この選択性は、その特定の薬理学的プロファイルと潜在的な治療用途に貢献しています .

類似化合物との比較

Similar Compounds

Uniqueness

Iso-THIP is unique due to its high selectivity for delta-subunit containing gamma-aminobutyric acid receptors, which distinguishes it from other gamma-aminobutyric acid receptor agonists. This selectivity contributes to its specific pharmacological profile and potential therapeutic applications .

生物活性

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol, commonly known as gaboxadol or THIP , is a compound that has garnered attention for its unique pharmacological profile as a GABA_A receptor agonist. This article delves into the biological activity of gaboxadol, highlighting its mechanisms of action, effects on neurotransmission, and implications for therapeutic use.

Gaboxadol primarily acts as an agonist at the extrasynaptic GABA_A receptors , particularly those containing the δ subunit. This selectivity allows gaboxadol to enhance tonic inhibition in the central nervous system (CNS), which differs from traditional benzodiazepines that typically target synaptic GABA_A receptors. The pharmacological profile of gaboxadol includes:

  • High affinity for δ-containing GABA_A receptors : Gaboxadol exhibits a tenfold greater affinity for these receptors compared to other subtypes, leading to significant increases in inhibitory neurotransmission.
  • Supra-maximal efficacy : It has been shown to evoke a greater maximum response than endogenous GABA at certain receptor subtypes, which can lead to prolonged effects on neuronal excitability and synaptic plasticity .

Neurotransmission Modulation

Gaboxadol's action on GABA_A receptors results in notable changes in neurotransmission:

  • Induction of Glutamate Receptor Plasticity : In vivo studies have demonstrated that administration of gaboxadol induces long-lasting changes in glutamate receptor functionality within dopamine neurons of the ventral tegmental area (VTA). This was evidenced by alterations in the AMPA/NMDA receptor current ratio and increased synaptic responses that persisted for days after administration .
  • Behavioral Outcomes : Despite its potent effects on GABAergic transmission, gaboxadol does not produce reinforcing effects commonly associated with addictive substances. Instead, it has been observed to induce aversion in conditioned mice, suggesting a unique behavioral profile that may limit its potential for abuse .

Clinical Implications

Gaboxadol was initially investigated for its potential as a sleep aid due to its sedative properties. Clinical trials indicated that it could enhance deep sleep without the euphoric effects seen with other sedatives like benzodiazepines. However, development was halted due to safety concerns and insufficient efficacy in trials .

Comparative Biological Activity

The following table summarizes the biological activity of gaboxadol compared to other GABA_A receptor modulators:

CompoundMechanism of ActionAffinity for δ ReceptorsEfficacyAbuse Potential
Gaboxadol (THIP)Agonist at extrasynaptic GABA_AHighSupra-maximalLow
BenzodiazepinesAgonist at synaptic GABA_AVariableModerateHigh
MuscimolAgonist at GABA_AModerateHighModerate

Case Studies and Research Findings

  • Addiction Studies : A study examined the effects of gaboxadol on dopamine neurons and found no evidence of reinforcing behaviors in animal models. This suggests that while it activates inhibitory pathways effectively, it does not lead to addiction-like behaviors .
  • Neuroplasticity Research : Research highlighted the role of gaboxadol in modulating synaptic plasticity through its action on extrasynaptic receptors. This property may have implications for treating conditions characterized by dysregulated neurotransmission such as anxiety and depression .
  • Safety Profiles : Clinical evaluations revealed that gaboxadol produced fewer side effects compared to traditional sedatives but raised concerns regarding its safety profile, leading to the cessation of its development as a therapeutic agent .

特性

CAS番号

71233-27-7

分子式

C6H8N2O2

分子量

140.14 g/mol

IUPAC名

4,5,6,7-tetrahydro-1H-[1,2]oxazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)8-10-6/h7-8H,1-3H2

InChIキー

HTKHYLOBQZWEFD-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=O)ON2

正規SMILES

C1CNCC2=C1C(=O)ON2

同義語

4,5,6,7tetrahydroisoxazolo(3,4c)pyridin-5-ol
iso THIP
iso-THIP

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。